2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The “2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex pyrrole derivative. It likely contains a pyrrole ring, which is a common structure in many natural products and pharmaceuticals .
Scientific Research Applications
Crystal Structure Analysis
A study by Fujii et al. (2002) investigated the crystal structure of a related pyrrolo[3,4-c]pyrrole compound, emphasizing its potential as a useful pigment due to the effects of large substituents at the nitrogen atom on the molecular structure. This research contributes to understanding the structural basis for the application of these compounds in pigment technology (Fujii et al., 2002).
Polymer Semiconductors
Guo et al. (2014) explored the use of pyrrolo[3,4-c]pyrrole-1,3-dione as a building block in copolymers, demonstrating promising p-channel charge transport performance in organic thin film transistors. This illustrates the compound's application in the development of polymer semiconductors for electronic devices (Guo et al., 2014).
Luminescent Polymers
Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and quantum yield. These findings indicate the potential for these compounds in the creation of luminescent materials for optical applications (Zhang & Tieke, 2008).
Cycloaddition Reactions
Moroz et al. (2018) explored the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to substituted pyrrolo[3,2-d]isoxazoles. The work provides insight into synthetic strategies for the creation of novel organic compounds with potential medicinal applications (Moroz et al., 2018).
Organic Electronics
Li et al. (2011) used a diketopyrrolopyrrole (DPP) derivative for the preparation of donor-acceptor polymers, showing high mobility in organic thin film transistors. This study highlights the role of DPP derivatives in advancing the performance of materials for organic electronics (Li et al., 2011).
Properties
IUPAC Name |
3,5-dimethyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(3-9-4)7(11)10(2)8(6)12/h4-6,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIALODSRJDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CN1)C(=O)N(C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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